molecular formula C7H12Cl2N2O2 B12974280 Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride

Cat. No.: B12974280
M. Wt: 227.09 g/mol
InChI Key: UVFLKXACXKGLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride: is a chemical compound with the molecular formula C7H11Cl2N2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride typically involves the reaction of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
  • Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
  • 2-Ethyl 4-methyl 1-benzoyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Comparison: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride is unique due to its amino group, which allows for a wide range of chemical modifications and reactions. This makes it more versatile compared to its brominated or nitro-substituted counterparts .

Properties

Molecular Formula

C7H12Cl2N2O2

Molecular Weight

227.09 g/mol

IUPAC Name

methyl 4-amino-1-methylpyrrole-2-carboxylate;dihydrochloride

InChI

InChI=1S/C7H10N2O2.2ClH/c1-9-4-5(8)3-6(9)7(10)11-2;;/h3-4H,8H2,1-2H3;2*1H

InChI Key

UVFLKXACXKGLHH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)OC)N.Cl.Cl

Origin of Product

United States

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